Valyllysine

Description

Contextualization of Valyllysine as a Dipeptide in Biological Systems

This compound is a dipeptide, an organic compound characterized by the presence of exactly two alpha-amino acids, valine and lysine (B10760008), joined together by a peptide bond nih.gov. This compound is identified by its PubChem Compound ID (CID) 168058 nih.gov. As a dipeptide, this compound is commonly encountered as an incomplete breakdown product resulting from protein digestion or protein catabolism within biological systems .

Dipeptides, including this compound, are integral to various biological processes. While many serve as short-lived intermediates destined for specific amino acid degradation pathways following further proteolysis, some dipeptides are known to exert physiological or cell-signaling effects . This compound has been identified endogenously in biological fluids, such as feces, and exogenously in various food sources, particularly poultry like pheasant, squab, turkey, quail, and chicken .

The fundamental properties of this compound, such as its molecular weight and computed properties, are crucial for understanding its behavior in biological contexts.

Table 1: Computed Properties of this compound (PubChem CID 168058)

| Property Name | Value | Unit | Source |

| Molecular Weight | 245.32 | g/mol | nih.gov |

| Exact Mass | 245.17394160 | Da | nih.gov |

| XLogP3 | -3.6 | (computed) | nih.gov |

| Topological Polar Surface Area | 118 | Ų | nih.gov |

Significance in Advanced Chemical Biology and Life Sciences Research

The study of this compound holds significance within advanced chemical biology and life sciences research, disciplines that leverage chemical principles and tools to investigate and manipulate biological systems nih.govfrontiersin.org. Chemical biology aims to elucidate biological processes at a molecular level, thereby enhancing the understanding of human health and disease universiteitleiden.nl.

This compound's role as a metabolite nih.gov places it within a broader context where dipeptides are recognized for their importance in nutrition and medicine, often being more readily absorbed by the body than individual amino acids or larger proteins ontosight.ai. While its specific physiological functions are subjects of ongoing investigation, the general class of dipeptides can contribute to protein synthesis and the regulation of various physiological processes ontosight.ai.

Research in chemical biology often involves the design and application of sophisticated chemical probes, including enzyme inhibitors, receptor ligands, and activity-based probes, to interrogate biological systems universiteitleiden.nl. The exploration of this compound's potential biological activities, such as its mention as a "potent agent" in patent applications googleapis.com, underscores its relevance for further chemical and biological investigation. This suggests a potential for this compound to be explored for specific modulatory or signaling effects, aligning with the objectives of chemical biology to discover and characterize molecules with biological relevance frontiersin.org.

Overview of Key Research Domains and Unanswered Questions

The study of this compound spans several key research domains, driven by its nature as a dipeptide and metabolite. These domains include:

Metabolism and Protein Catabolism: Given its identification as an incomplete breakdown product of protein digestion, research into this compound's precise metabolic pathways, its role in protein turnover, and its fate within different biological compartments remains a fundamental area of study .

Physiological and Cell-Signaling Roles: While some dipeptides are known to have physiological or cell-signaling effects, the specific roles of this compound in these processes are not fully elucidated . This domain seeks to identify any distinct biological activities or signaling pathways in which this compound might be involved, beyond its basic nutritional or metabolic functions.

Potential Therapeutic Applications: The classification of this compound as a "potent agent" in certain contexts googleapis.com opens avenues for research into its potential therapeutic properties. This could involve investigating its ability to modulate specific biological targets or pathways relevant to health and disease.

Despite existing knowledge, several unanswered questions persist regarding this compound. The precise physiological functions it may exert, beyond its role as a simple metabolic intermediate, require further investigation. Understanding the specific mechanisms of action if this compound indeed acts as a "potent agent" is another critical area for future research. Furthermore, a comprehensive understanding of its full metabolic fate, bioavailability, and its specific impact on different biological systems remains an active area for scientific exploration. These inquiries contribute to the broader challenges in chemical biology, which seek to unravel complex biological processes and develop novel chemical tools and therapeutic strategies frontiersin.orgugc.edu.hk.

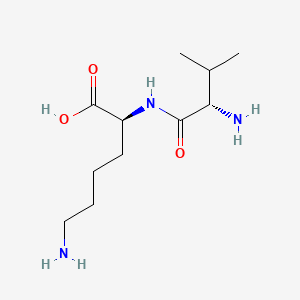

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3/c1-7(2)9(13)10(15)14-8(11(16)17)5-3-4-6-12/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHXYJKMNSSFFL-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177209 | |

| Record name | Valyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22677-62-9 | |

| Record name | Valyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22677-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022677629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02GD87WMPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Valyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis, Metabolism, and Homeostasis of Valyllysine and Lysine Valylation

Enzymatic and Cellular Pathways of Valyllysine Formation

The generation of this compound can occur through two primary mechanisms: as a direct product of protein breakdown or through the enzymatic modification of lysine (B10760008) residues within proteins.

Lysine valylation is a novel type of post-translational modification (PTM) where a valine amino acid is attached to the ε-amine group of a lysine residue on a protein substrate. mednexus.org This process is analogous to other well-known lysine acylations, such as acetylation, and is emerging as a key mechanism for sensing and transmitting intracellular amino acid signals. mednexus.orgnih.gov The modification adds a valyl group, which can alter the protein's structure and function. This type of modification is reversible and can be removed by deacetylases like SIRT1 and SIRT3, which suggests it plays a dynamic regulatory role within the cell. mednexus.org

Studies on Escherichia coli have shown that Valyl-tRNA synthetase (ValRS) can undergo covalent auto-valylation. acs.org This self-modification occurs on several lysine residues of the enzyme itself, using a valyl adenylate that the enzyme synthesizes. acs.org This finding provides a concrete example of how lysine valylation occurs on a functional protein.

Aminoacyl-tRNA synthetases (ARSs) are a class of enzymes whose canonical function is to attach a specific amino acid to its cognate transfer RNA (tRNA) molecule, a critical step in protein synthesis. asm.org There are 20 ARSs, divided into two main classes (I and II), which differ in their structure and catalytic mechanisms. ebi.ac.ukebi.ac.uk

Emerging research indicates that ARSs have non-canonical functions, including the ability to catalyze the formation of aminoacyl-lysine modifications. mednexus.org At physiological concentrations, ARSs can sense various L-amino acids and promote the formation of modifications like valyl-lysine on the lysine residues of different protein substrates. mednexus.org This process involves the production of reactive aminoacyl adenylates by the ARS enzyme. mednexus.org Specifically, Valyl-tRNA synthetase (ValRS) has been shown to catalyze the attachment of valine to lysine residues. acs.org The fidelity of ARSs is maintained by an "editing" or "proofreading" function, which hydrolyzes incorrectly charged tRNAs, such as when isoleucine-tRNA ligase mistakenly activates valine. ebi.ac.ukebi.ac.uk This editing capability highlights the enzyme's precision, which is also relevant for its non-canonical modification functions.

This compound is a dipeptide, meaning it consists of two amino acids, valine and lysine, joined by a peptide bond. biocat.com A primary route for its formation in biological systems is as an incomplete breakdown product during protein digestion or general protein catabolism. biocat.comhodoodo.com When larger proteins are degraded by proteases, they are broken down into smaller peptides and individual amino acids. Dipeptides like this compound represent transient intermediates in this proteolytic cascade.

A specific example of proteolytic generation has been documented in the oral pathogen Porphyromonas gingivalis. This bacterium produces enzymes called gingipains, which are crucial for its virulence. asm.org The maturation of one of these proteases, RgpB, involves the proteolytic truncation of the last two amino acids from its C-terminus. asm.orgresearchgate.net These final two residues are valine and lysine, and their removal as the dipeptide this compound is essential for the proper post-translational modification and activity of the RgpB protein. asm.orgresearchgate.net

Role of Aminoacyl-tRNA Synthetases (ARSs) in Lysine Valylation Mechanisms

Systemic and Tissue-Specific Metabolism of this compound

This compound levels have been measured in various biological samples, including plasma and feces, where its concentration can change in response to physiological or pathological states. The gut microbiota, in particular, appears to play a significant role in modulating the levels of this dipeptide.

Metabolomic studies have identified this compound in both plasma and fecal samples, indicating its presence in systemic circulation and the gastrointestinal tract. mdpi.comfecalmetabolome.caarvojournals.org The levels of this compound can be altered by significant physiological stress. For instance, a study on rats exposed to gamma-irradiation showed distinct changes in this compound concentrations over time.

In this study, untargeted metabolomics revealed that this compound was among the plasma and fecal metabolites that were significantly altered following irradiation, pointing to its involvement in the systemic response to radiation-induced stress. mdpi.com

| Study Condition | Biological Matrix | Key Finding | Reference |

|---|---|---|---|

| Gamma-Irradiated Rats | Plasma & Feces | This compound was identified as a differential metabolite, with its levels changing in response to radiation exposure. | mdpi.com |

| Hematopoietic Stem/Progenitor Cells (HSC/MPPs) vs. Whole Bone Marrow (WBM) | Cells (Metabolome) | This compound levels were found to be 3.7 times higher in HSC/MPPs compared to WBM cells, suggesting a role in the specific metabolic profile of these rare cells. | biorxiv.org |

| Gestational Diabetes Mellitus (GDM) Rat Model | Feces | Concentrations of this compound were significantly increased following supplementation with specific probiotics. | frontiersin.orgnih.gov |

The gastrointestinal microbiota, the vast community of microorganisms residing in the gut, plays a fundamental role in host metabolism. frontiersin.orgfrontiersin.org These microbes can break down dietary components and host-derived molecules, producing a wide array of metabolites that influence health and disease.

Research has shown a direct link between gut microbiota activity and the levels of this compound. A study investigating the effects of probiotics on a rat model of gestational diabetes mellitus (GDM) found that fecal metabolomic profiles were significantly altered by microbial intervention. frontiersin.orgnih.gov Specifically, the administration of low-dose supplements containing Lactobacillus and Bifidobacterium resulted in a significant increase in the fecal concentration of this compound. frontiersin.orgnih.gov This suggests that these probiotic strains can either directly produce this compound or modulate the host's or other microbes' metabolic pathways to increase its availability in the gut. frontiersin.org This finding highlights a functional connection between specific gut bacteria and the metabolism of this dipeptide.

| Study Model | Intervention | Observed Effect on this compound | Reference |

|---|---|---|---|

| Gestational Diabetes Mellitus (GDM) Rats | Low-dose Lactobacillus and Bifidobacterium probiotic supplements | Significantly increased concentrations of this compound in fecal samples. | frontiersin.orgnih.gov |

This compound in General Amino Acid Metabolic Pathways and Intermediary Metabolism

This compound is a dipeptide composed of the amino acids L-valine and L-lysine joined by a peptide bond. hmdb.canih.gov In metabolic terms, it is primarily recognized as an intermediate product resulting from the incomplete breakdown of dietary or endogenous proteins during protein catabolism and digestion. hmdb.ca As a dipeptide, it represents a transient state in amino acid metabolism, typically destined for further hydrolysis into its constituent amino acids by peptidases. hmdb.ca Once cleaved, L-valine and L-lysine enter their distinct and well-established metabolic pathways.

L-valine is a branched-chain amino acid (BCAA). nih.gov Its catabolism begins with a reversible transamination to form its corresponding branched-chain ketoacid. nih.gov This is followed by an irreversible oxidative decarboxylation, leading to the formation of intermediates that are ultimately converted to propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle for energy production. nih.gov

The degradation of L-lysine, an essential amino acid, primarily proceeds through the saccharopine pathway in most tissues. mhmedical.com This pathway involves the condensation of lysine with α-ketoglutarate to form saccharopine. mhmedical.com Subsequent enzymatic steps convert saccharopine to α-aminoadipic semialdehyde, initiating a cascade that eventually yields acetyl-CoA, which can be oxidized in the citric acid cycle. mhmedical.com A defect in the bifunctional enzyme α-aminoadipic semialdehyde synthase, which catalyzes the initial steps of this pathway, leads to the genetic disorder hyperlysinemia. medlineplus.gov

While often a short-lived intermediate, metabolomic studies have highlighted this compound's presence and potential significance in broader metabolic contexts. hmdb.ca In a study on type 2 diabetic mice, treatment with an inhibitor for the enzyme General Control Nonderepressible 2 (GCN2) resulted in increased levels of this compound in heart tissue. nih.gov Pathway analysis connected these changes to several key metabolic pathways, including "valine, leucine (B10760876) and isoleucine biosynthesis," "aminoacyl-tRNA biosynthesis," and "taurine and hypotaurine (B1206854) metabolism". nih.gov Similarly, a study on rats exposed to gamma-irradiation identified this compound as one of the differential metabolites in blood plasma, indicating its involvement in the systemic metabolic response to radiation stress. mdpi.com

Beyond its role as a catabolic intermediate, the covalent attachment of valine to the epsilon-amino group of lysine residues on proteins, a post-translational modification (PTM) termed lysine valylation, represents a more complex metabolic function. mednexus.org This modification is proposed as a novel mechanism for nutrient sensing, allowing cells to respond to the availability of amino acids like valine. mednexus.org This process, potentially regulated by aminoacyl-tRNA synthetases, suggests that valine availability can be translated into cellular signals, influencing diverse physiological functions. mednexus.org

This compound as an Endogenous Metabolite Across Diverse Biological Matrices

This compound has been identified as an endogenous metabolite present in a variety of biological systems and matrices, from microorganisms and plants to mammals, including humans. hmdb.canih.govuu.nl Its detection across these diverse contexts underscores its role in fundamental protein and amino acid metabolism. Modern analytical techniques, particularly mass spectrometry-based metabolomics, have enabled the routine identification and quantification of such dipeptides in complex biological samples. tmiclinode.comnih.gov

The presence of this compound has been documented in several human and animal tissues and biofluids. It is listed in the Human Metabolome Database (HMDB) as an endogenous metabolite detected in human feces and blood. hmdb.ca Research on metabolic profiling has specifically identified this compound in studies of colorectal cancer, where it was detected in both cancer tissues and stool samples, suggesting a potential connection to gut microbiota and cancer cell metabolism. hmdb.ca

Further research has confirmed its presence in various experimental contexts. In a study investigating the metabolic effects of gamma-irradiation in rats, this compound was among the metabolites showing significant changes in blood plasma. mdpi.com Another study found that levels of this compound were elevated in the cardiac tissue of diabetic mice undergoing treatment with a GCN2 inhibitor. nih.gov

The functional significance of lysine valylation, a related post-translational modification, has been explored in specific tissues. mednexus.org Valylated proteins were found to be highly abundant in the caput and corpus regions of the normal human epididymis. mednexus.org This finding suggests that the valylation of lysine residues may be an important process involved in sperm maturation and fertility. mednexus.orgmednexus.org

The detection of this compound is not limited to mammals. It has also been reported in plants, such as Brassica napus (rapeseed), and is found in food sources, particularly poultry. hmdb.canih.gov

The following table summarizes the documented presence of this compound in various biological matrices.

| Biological Matrix | Organism/Context | Key Research Findings |

|---|---|---|

| Feces | Human | Detected as an endogenous metabolite; identified in metabolomic studies of colorectal cancer. hmdb.ca |

| Blood Plasma | Rat | Identified as a differential metabolite following gamma-irradiation, indicating a role in systemic stress response. mdpi.com |

| Heart Tissue | Mouse | Levels were elevated in a type 2 diabetic mouse model after treatment with a GCN2 inhibitor. nih.gov |

| Epididymis Tissue | Human | High abundance of valylated proteins suggests a functional role for lysine valylation in sperm maturation. mednexus.org |

| Colorectal Cancer Tissue | Human | Detected in metabolic network analysis of cancerous tissue. hmdb.ca |

| General Metabolome | Plant (Brassica napus) | Reported as a plant metabolite. nih.gov |

| Food | Poultry (Chicken, Turkey, etc.) | Identified as a natural component of various poultry products. hmdb.ca |

Molecular Mechanisms and Biological Functions of Valyllysine and Lysine Valylation

Valyllysine in Specific Physiological and Pathophysiological Contexts

This compound Modification Patterns in Reproductive Biology and Sperm Maturation

Amino acyl modification of lysine (B10760008) residues represents a fundamental mechanism of nutrient sensing crucial for regulating diverse biological functions, including reproduction. The recent identification of lysine valylation has prompted investigations into its role, particularly in male reproductive health. A significant challenge in characterizing this modification has been the lack of pan-specific antibodies mednexus.orgmednexus.org.

Recent research has addressed this by developing pan-specific antibodies capable of recognizing valylated lysine. These antibodies have revealed novel expression patterns of this compound in human epididymis tissues through immunohistochemistry (IHC) assays mednexus.orgmednexus.org. The epididymis is a highly convoluted duct system essential for the post-testicular maturation and storage of spermatozoa, where sperm acquire forward motility and the capacity for fertilization diva-portal.org. The observed intensive and region-specific this compound expression patterns within the epididymis strongly suggest that this modification is involved in the complex process of sperm maturation mednexus.orgmednexus.org.

Furthermore, the broader context of amino acid sensing in male reproduction is gaining attention, as amino acid levels are critical for diagnosing and treating male infertility mednexus.org. Studies have indicated that dietary supplementation with amino acids can improve sperm quality, enhance fertilization capacity, and increase the number of live offspring in animals like boars mednexus.orgresearchgate.net. While specific direct evidence linking this compound supplementation to improved sperm quality is still an area of ongoing research, the presence and specific modification patterns of this compound in the epididymis suggest its potential as a key player in these processes.

The packaging of sperm DNA involves proteins called protamines. Research into post-translational modifications on protamines has shown their importance for proper sperm function. For instance, substituting a modified lysine residue in mouse protamine led to abnormally shaped sperm, impaired embryonic development, and reduced fertility, indicating that these modifications are crucial for chromatin packaging and sperm viability umich.edu. This highlights the broader significance of lysine modifications, including valylation, in the intricate molecular details of sperm formation and male fertility.

Association with Host-Microbiota Metabolic Interactions and Dysbiosis

The gut microbiota and the host engage in complex metabolic interactions that are fundamental to health and disease ilo.orgnih.govresearchgate.netesi.academynih.gov. An imbalance in the gut microbiota, known as dysbiosis, is increasingly linked to various pathological conditions, including metabolic disorders researchgate.netfrontiersin.orgnih.gov. This compound has emerged as a metabolite whose levels can be influenced by these host-microbiota interactions.

A study investigating the effects of probiotic supplementation in gestational diabetes mellitus (GDM) rat models demonstrated significant changes in gut microbiome composition and metabolic profiles. Notably, the concentrations of this compound were significantly increased following the administration of low-dose Lactobacillus and Bifidobacterium probiotic supplements frontiersin.orgnih.gov. This finding suggests that this compound levels are responsive to alterations in gut microbiota composition and activity, indicating its potential involvement in the metabolic pathways modulated by the microbiome.

The following table illustrates the observed changes in this compound concentration in GDM rats after probiotic supplementation:

| Metabolite | Change in Concentration (Low-Dose Probiotics) | Context | Source |

| This compound | Significantly Increased | Gestational Diabetes Mellitus (GDM) Rats | frontiersin.orgnih.gov |

| L-Glutamic acid | Significantly Increased | Gestational Diabetes Mellitus (GDM) Rats | frontiersin.orgnih.gov |

| Serylvaline | Significantly Increased | Gestational Diabetes Mellitus (GDM) Rats | frontiersin.orgnih.gov |

Beyond reproductive and metabolic health, this compound has also been identified in other contexts related to host-microbiota interactions. In a study on gamma-irradiated rats, plasma levels of this compound were observed to be affected, alongside significant changes in gut microbiota composition and modulation of key metabolic pathways mdpi.com. Furthermore, research on obesity-related osteoarthritis identified this compound as a fecal metabolite, suggesting its role in dysregulated proteolysis and altered microbial metabolism within the gut environment nih.gov. These findings collectively underscore this compound's role as a metabolite participating in the complex interplay between host physiology and the gut microbiome, particularly in conditions involving metabolic dysregulation and inflammation.

Advanced Methodologies for Valyllysine Research

Advanced Analytical Chemistry Techniques for Valyllysine Detection and Quantification

The detection and quantification of this compound rely on a combination of immunological and high-resolution mass spectrometry-based approaches, each offering unique advantages for profiling this important compound.

Immunological Methodologies for Lysine (B10760008) Valylation Profiling

Immunological methods provide highly specific and sensitive means to detect this compound, especially when it occurs as a modification on lysine residues within proteins. The development of pan-specific antibodies has been a pivotal step in this regard.

The lack of effective tools to characterize lysine valylation previously hindered research into this modification nih.govnih.gov. To address this, a significant advancement has been the development of pan-specific antibodies capable of recognizing valylated lysine residues irrespective of the surrounding protein sequence nih.govnih.govciteab.com. A preliminary strategy involved valylating chicken ovalbumin (OVA) to serve as an immunogen, which was then used to raise polyclonal antibodies (PcAbs) in rabbits nih.govnih.govciteab.com. The purification of these pan-specific antibodies was achieved using chemically synthesized valylated peptides containing random amino acids nih.govnih.govciteab.com. This approach yielded antibodies that specifically recognize this compound, providing a novel tool for studying lysine valylation nih.govnih.gov.

The pan-specific anti-valyllysine antibodies have been effectively utilized in various standard immunological assays for the detection and characterization of valylated proteins.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA has been employed to evaluate the reactivity and specificity of the developed antibodies with valylated proteins and peptides nih.govnih.govciteab.comuni.lu. This technique allows for the quantitative assessment of antibody binding to this compound-modified substrates.

Dot Blots: Dot blot assays have confirmed the high selectivity of these polyclonal antibodies. They demonstrated specific recognition of peptides from a valylated lysine (P1 (Val)) library, showing minimal cross-reactivity with unmodified lysine or other aminoacyl-lysine modifications such as leucyllysine, glutaminyllysine, glutamicyllysine, asparaginyllysine, or isoleucyllysine nih.govuni.lu. The anti-valylated lysine polyclonal antibody was shown to recognize as little as 10 ng/dot of the P1 (Val) peptide uni.lu.

Western Blots: The antibodies have been successfully applied in Western blot assays for detecting valylated proteins in biological samples, such as protein extracts from mouse testis nih.govnih.govciteab.comuni.lu. Competitive Western blotting experiments, where valylated bovine serum albumin (BSA) was added as a competitor, further confirmed the specificity of the antibodies by demonstrating inhibition of primary antibody recognition, unlike non-valylated BSA uni.lu.

These applications highlight the versatility and specificity of pan-specific antibodies in profiling this compound modifications across different sample types.

Immunohistochemistry (IHC) is a powerful technique that uses antibodies to visualize the distribution and localization of specific antigens within tissue sections. The anti-valyllysine antibodies have been successfully utilized in IHC assays to reveal novel this compound modification patterns in human epididymis tissues nih.govnih.govciteab.com. This spatial localization capability is crucial for understanding the physiological roles of valylation in specific cell types and anatomical regions, suggesting its potential involvement in processes like sperm maturation nih.govnih.govciteab.com.

Utilization in ELISA, Dot Blots, and Western Blots for this compound Detection

High-Resolution Mass Spectrometry-Based Metabolomics for this compound Profiling

Mass spectrometry (MS) offers a highly sensitive and selective approach for the identification and quantification of chemical compounds, including this compound, within complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry, making it an indispensable tool for metabolomics and proteomics. This technique is particularly well-suited for analyzing polar and thermally labile compounds, which constitute a significant portion of natural chemical compounds.

Untargeted Analysis: Untargeted LC-MS/MS, often considered a discovery or hypothesis-generating approach, aims for a global chemical profiling of a sample. In the context of this compound, untargeted metabolomics can be used to identify previously unknown valylated proteins or free this compound and to explore its presence across various biological samples without prior assumptions. This approach generates large datasets that can reveal variations in the metabolome, providing potential leads for further, more targeted investigations. High-resolution mass analyzers, such as Orbitraps or time-of-flight (TOF) instruments, are typically employed to constantly sample the full mass range, allowing for the acquisition of data for virtually all peptide or metabolite ions present.

Targeted Analysis: Targeted LC-MS/MS focuses on the precise quantification of predetermined analytes. For this compound, this approach would involve monitoring specific mass-to-charge ratio (m/z) transitions characteristic of this compound or valylated peptides. Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) using triple quadrupole mass spectrometers are highly sensitive for targeted quantification. This method is particularly valuable when a specific hypothesis about this compound's presence or concentration is being tested, allowing for accurate and sensitive measurement even at low abundances. The use of stable isotope dilution with targeted MS methods further enhances the precision of quantification.

LC-MS/MS provides detailed spectral information that aids in identifying or confirming the identity of separated components and offers high sensitivity and selective detection, reducing the need for complete chromatographic separation. It has emerged as a widely used technique for global metabolite profiling of biological tissues.

Advanced Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is crucial for the accurate detection and quantification of this compound. Common strategies involve deproteinization of biological samples, such as serum, often achieved using agents like trichloroacetic acid. ctdbase.org For plasma and fecal samples, extraction with cold methanol (B129727) or 80% methanol, followed by centrifugation, vacuum drying, and reconstitution, is frequently employed. uni.lumetabolomicsworkbench.org

Derivatization plays a pivotal role in enhancing the detectability of this compound, particularly for compounds lacking intrinsic chromophores or fluorophores. Pre-column derivatization, utilizing reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA), forms highly fluorescent derivatives, significantly improving sensitivity in chromatographic analyses of amino acids and amines. The integration of online derivatization via HPLC autosamplers further streamlines the process, reducing manual labor and improving accuracy.

Beyond chromatographic applications, novel pan-specific antibodies have been developed as advanced tools for this compound detection. These antibodies specifically recognize valylated lysine residues and are applicable in various immunoassay techniques, including ELISA, dot blots, Western blots, and immunohistochemistry (IHC), facilitating the identification of new valyl modifications. hmdb.ca Furthermore, micro-scale liquid-liquid extraction (MLLE) combined with micro-scale derivatization has been developed to increase detection sensitivity for compounds in human plasma.

Chromatographic Methods for Dipeptide Analysis and Quantification (e.g., HPLC with Fluorescence or UV Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quantification of dipeptides like this compound, offering high sensitivity and accuracy.

Fluorescence Detection (FLD) HPLC coupled with fluorescence detection (HPLC-FLD) is highly selective and boasts significantly greater sensitivity (10 to 1000 times) compared to UV-Vis detectors. This method is particularly effective for analytes that are naturally fluorescent or can be tagged with fluorophores. For instance, pre-column derivatization with dansyl chloride can yield fluorescent derivatives, enabling sensitive detection of lysine and potentially this compound. Optimized methods have utilized excitation wavelengths of 330 nm and emission wavelengths of 508 nm for dansyl derivatives. Similarly, OPA online derivatization can be performed with excitation at 230 nm and emission at 450 nm. Ultraperformance Liquid Chromatography-Fluorescence Detection (UPLC-FLD) represents an advancement, offering even lower limits of detection and quantification for short homopeptides.

UV Detection (UVD) HPLC with UV detection (HPLC-UVD) is a widely adopted and versatile method, relying on the analyte's ability to absorb ultraviolet light, typically between 190 and 800 nm. It is suitable for compounds possessing chromophores, such as unsaturated or conjugated systems, or those containing heteroatoms. Various UV detector types, including variable wavelength detectors (VWD), diode array detectors (DAD), and multiple wavelength detectors (MWD), can be employed. For example, reversed-phase ion-pair HPLC-UV has been successfully used for the quantification of histidine-containing dipeptides like anserine, carnosine, and balenine, with detection limits ranging from 0.11 to 0.21 µmol/L and accuracies of 97–106%. ctdbase.org Another application includes the quantification of L-lysine hydrochloride using RP-HPLC-DAD with detection wavelengths set at 208 nm or 214 nm.

General Chromatographic Considerations Reversed-phase HPLC (RP-HPLC) is a common mode for peptide separations, often employing aqueous trifluoroacetic acid (TFA) with acetonitrile (B52724) gradients. The use of ion-pairing reagents, such as 1-heptanesulfonic acid, in the mobile phase can enhance the separation of charged dipeptides. ctdbase.org Various column chemistries, including C18 columns, are utilized. ctdbase.org Mobile phases typically consist of mixtures of water or buffer and organic solvents like acetonitrile or methanol, with optimized flow rates and column temperatures to achieve effective separation. ctdbase.orguni.lu Quantitative analysis in chromatography involves measuring the peak area or height, which is proportional to the analyte concentration, and constructing calibration curves using known standards. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) provide robust platforms for comprehensive dipeptide analysis, offering excellent separation of structural isomers and low detection limits (e.g., 0.088-83.1 nM for 335 dipeptides).

In Silico and Computational Approaches for this compound Systems

In silico and computational approaches, particularly molecular dynamics (MD) simulations, offer invaluable insights into the atomic-level behavior of this compound and valylated proteins, complementing experimental studies.

Molecular Dynamics (MD) Simulations of this compound-Containing Peptides and Valylated Proteins

Molecular dynamics (MD) simulations are a powerful computational tool that provides detailed atomic-level insights into the dynamic behavior of biomolecules, including this compound-containing peptides and valylated proteins, at fine temporal resolutions. These simulations are based on classical Newtonian mechanics, with forces calculated using molecular mechanics force fields that incorporate electrostatic interactions, bond lengths, and other interatomic forces. System preparation for MD simulations typically involves building missing atoms (e.g., hydrogen atoms), adding solvent molecules (such as water, salt ions, or lipids), and assigning appropriate force field parameters. MD simulations are instrumental in deciphering functional mechanisms, uncovering the structural basis of diseases, and aiding in the design and optimization of peptides and proteins.

Elucidation of Conformational Dynamics and Stability

MD simulations are extensively used to elucidate the conformational dynamics and stability of peptides and proteins. They enable the mapping of the energy landscape by simulating the protein in an explicit solvent environment, generating an ensemble of structures that represent biologically relevant conformations. Analysis of these conformations helps assess protein movements and identify stable, lower-energy conformational states.

Analysis of Intermolecular Interactions and Binding Mechanisms

MD simulations provide critical insights into intermolecular interactions and binding mechanisms at an atomic level, information often difficult to obtain experimentally. They are valuable for predicting miscibility and investigating interaction patterns in various systems. In drug discovery, MD simulations are crucial for identifying drug binding sites and elucidating drug action mechanisms, especially when dealing with flexible target macromolecules. These simulations can determine free energy profiles and identify important intermediate states, which are essential for a comprehensive understanding of drug action.

MD simulations are also used to capture the complex interactions between charged biomolecules and membranes, differentiating between binding driven by hydrophobic effects and direct electrostatic interactions. Specific analytical tools within MD include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Function (RDF), Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA), and the analysis of hydrogen bond interactions, all of which contribute to a detailed understanding of molecular interactions. Moreover, MD simulations can illustrate how mutations can alter the distribution of alternately located side-chain conformations, thereby providing insights into mechanisms that modulate protein activity.

Computational Studies of Chiral Recognition in this compound Systems

Computational studies, including molecular docking and MD simulations, are instrumental in providing a detailed understanding of the molecular interactions that govern chiral recognition in this compound systems. These approaches can reveal the intricate interplay of forces such as hydrogen bonding, hydrophobic interactions, and π–π stacking between chiral selectors and enantiomers. By predicting the elution order of enantiomers and elucidating the structural basis for chiral discrimination, computational studies can guide the design of optimized chromatographic conditions for enhanced resolution.

Chiral recognition fundamentally involves the formation of diastereomeric complexes between a chiral receptor and a chiral substrate. The phenomenon occurs when there is a discernible difference in the Gibbs free energy between these formed diastereomeric complexes. MD simulations can investigate the molecular interactions governing chiral recognition, for example, in systems involving Dansyl amino acids binding to molecular micelles, with computational binding free energy values showing agreement with experimental enantiomeric order. Computational modeling of receptor-guest complexes is an integral part of designing synthetic receptors capable of effectively discriminating chiral anions. Furthermore, these studies can explore how interactions at the external surface of derivatized cyclodextrins influence chiral recognition mechanisms. While Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR, ROESY, DOSY) is an experimental method for studying chiral discrimination, MD simulations can provide complementary insights into the underlying chemical interactions, especially when experimental results are inconclusive due to spectral overlap.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Reaction Mechanism Investigation

Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid approaches represent a powerful computational methodology for investigating chemical reactions within complex biological environments. This multiscale technique partitions a system into two distinct regions: a smaller, chemically active region where bond breaking and formation occur is treated with high-level quantum mechanical (QM) calculations, while the larger surrounding environment, such as an enzyme, solvent, or membrane, is described by molecular mechanics (MM) force fields. mdpi.commpg.denih.gov This hybrid approach is crucial because chemical reactions involve electronic rearrangements that cannot be accurately modeled by classical MM methods alone. mpg.de

QM/MM simulations are particularly valuable for studying reaction mechanisms in large biological systems, including enzymes, where the precise electronic effects of active site residues or transition metals are critical. mdpi.commpg.de They can provide detailed insights into reaction pathways, transition state structures, and the energetic profiles of reactions, offering information that is often challenging to obtain through experimental means. nih.govacs.org For instance, QM/MM methods have been successfully applied to investigate peptide bond formation in the ribosome, where the QM region includes the key residues and substrate atoms directly involved in the bond formation, while the surrounding RNA, ions, and solvent are treated with MM. acs.org Such studies enable the characterization of two-dimensional reaction free-energy surfaces, allowing researchers to discriminate between different proposed mechanistic pathways and understand the influence of specific amino acid residues on reactivity. nih.govacs.org The careful selection of the QM region is paramount for the accuracy and efficiency of these simulations. researchgate.net

Computational Design and Virtual Screening of this compound-Based Compounds and Peptidomimetics

Computational design and virtual screening are indispensable in silico tools for the discovery and optimization of novel bioactive compounds, including this compound-based compounds and peptidomimetics. These methodologies significantly accelerate the drug discovery pipeline by generating hypotheses and filtering large chemical libraries, thereby reducing the time and cost associated with experimental screening. mdpi.com

Virtual screening approaches generally fall into two categories: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS relies on the three-dimensional complementarity between a ligand and its target's binding pocket, often employing molecular docking simulations. mdpi.com LBVS, conversely, utilizes known active ligands as prototypes to identify new compounds with similar biological activity. mdpi.com Peptidomimetics are compounds engineered to mimic the biological activity of natural peptides but with improved pharmacological properties, such as enhanced bioavailability, metabolic stability, selectivity, and potency. smu.edu They are frequently designed to modulate protein-protein interactions (PPIs), which are crucial in many biological processes. researchgate.net

While direct examples of computational design specifically for this compound-based compounds are not extensively documented in general literature, the principles apply to designing derivatives that incorporate this compound's structural features. Computational tools, including molecular dynamics, homology modeling, binding site prediction, and ADME/Tox prediction, are integral to this process. researchgate.net For example, virtual screening of peptidomimetic databases has been successfully employed to identify potential inhibitors against various protein targets, such as the SARS-CoV-2 spike protein and bacterial dithiol oxidases. smu.edunih.govplos.org These screenings often involve multi-layered filtration strategies based on physicochemical properties and predicted binding affinities (docking scores) to prioritize promising candidates for synthesis and experimental validation. smu.edunih.gov

Chemical Synthesis and Bioconjugation Methodologies

The precise synthesis of this compound and its derivatives, along with their subsequent bioconjugation, is critical for both fundamental research and the development of new biological tools and therapeutics.

Solid-Phase and Solution-Phase Peptide Synthesis of this compound and its Structurally Modified Analogues

Peptide synthesis, including that of this compound and its analogues, is primarily achieved through two established methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS): SPPS, pioneered by R. Bruce Merrifield, revolutionized peptide chemistry due to its efficiency and simplified purification. biotage.comnih.gov This method involves the sequential addition of amino acid building blocks to a growing peptide chain that is covalently attached to an insoluble polymeric resin (solid support). biotage.com The key advantage of SPPS is that excess reagents and by-products can be easily removed by simple filtration and washing steps after each coupling reaction, eliminating the need for laborious purification at intermediate stages. biotage.comunpatti.ac.id

Common protecting group strategies in SPPS involve either Fmoc (9-fluorenylmethoxycarbonyl) or Boc (t-butyloxycarbonyl) for the temporary protection of the N-terminal α-amine of the incoming amino acid. biotage.compeptide.com Side-chain functional groups of amino acids are also protected with orthogonal protecting groups that remain stable throughout the synthesis but can be removed simultaneously with the cleavage of the peptide from the resin at the final step. biotage.compeptide.com SPPS has been widely applied for the synthesis of various peptides, including those incorporating modified or non-natural amino acids, such as aza-lysine analogues, to explore their conformational and biological properties. nih.govresearchgate.netrsc.org

Solution-Phase Peptide Synthesis: Solution-phase peptide synthesis is the traditional method, where all reactants and intermediates remain dissolved in a homogeneous solution. While more labor-intensive due to the necessity of purification (e.g., recrystallization or column chromatography) after each coupling step, it remains a valuable method for certain applications. biotage.comnih.govunpatti.ac.id This approach is often favored for the synthesis of short peptides, peptide fragments, or peptides with specific structural features that are challenging to synthesize on a solid support. nih.govlibretexts.org

In solution-phase synthesis, careful protection of both amino and carboxyl groups of the reacting amino acids is essential to ensure that peptide bonds form only at the desired positions. libretexts.org Carboxyl groups are commonly protected as methyl or benzyl (B1604629) esters, while amino groups are typically protected as tert-butoxycarbonyl (Boc) derivatives. libretexts.org Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to facilitate amide bond formation. libretexts.org Recent advancements in solution-phase synthesis aim to improve efficiency by employing fast-reacting coupling reagents that generate water-soluble by-products, simplifying the purification process. mdpi.com

The choice between SPPS and solution-phase synthesis depends on the peptide's length, complexity, desired purity, and the presence of specific modifications.

Bioconjugation Strategies for the Preparation of Immunogens and Biological Probes

Bioconjugation is the chemical process of covalently linking a biological molecule, such as a peptide or protein, to another molecule, which can be synthetic or another biomolecule. biosynth.com This technique is instrumental in creating novel constructs with enhanced stability, improved targeting capabilities, or the ability to deliver therapeutic or diagnostic agents to specific cells or tissues. biosynth.com

Preparation of Immunogens: For this compound or its analogues to elicit a robust immune response and facilitate antibody production, they often need to be conjugated to larger carrier molecules. Small peptides, referred to as haptens, are generally not immunogenic on their own. thermofisher.com Therefore, they are covalently coupled to highly immunogenic carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) or bovine serum albumin (BSA), to form immunogens. thermofisher.com This conjugation allows the immune system to recognize the hapten as part of a larger, foreign entity, thereby stimulating the production of specific antibodies against the peptide. thermofisher.com

Common bioconjugation chemistries for immunogen preparation exploit the reactive functional groups present in this compound. The primary amine group of the lysine residue and the N-terminal amine of this compound provide sites for reaction with activated esters (e.g., N-hydroxysuccinimide (NHS) esters) present on crosslinkers or carrier proteins. thermofisher.comnih.gov If a cysteine residue is incorporated into the peptide sequence, its sulfhydryl group offers a specific site for reaction with maleimide-containing crosslinkers, enabling predictable orientation of the peptide on the carrier protein. thermofisher.com Adjuvants are often co-administered with the immunogen to further enhance the immune response. thermofisher.com

Preparation of Biological Probes: Bioconjugation is also extensively used to create biological probes for diagnostic imaging, cellular labeling, and studying molecular interactions. This compound, with its distinct amine and carboxyl functionalities, can serve as a versatile scaffold for attaching various reporter molecules, fluorophores, radionuclides, or affinity tags.

Key bioconjugation reactions employed for probe development include:

Amide Bond Formation: This is a highly common and robust method, typically involving the reaction of an activated carboxyl group with a primary amine. The lysine side chain and the N-terminus of this compound are prime targets for this chemistry. biosynth.com EDC/Sulfo-NHS coupling is a widely used method for activating carboxylic acids to react with amines. nih.gov

Thiol-Maleimide Coupling: If a cysteine is introduced into a this compound-based peptide, its thiol group can rapidly and efficiently react with maleimide-functionalized probes, forming a stable thioether linkage. biosynth.com

Click Chemistry: A set of highly efficient, reliable, and bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), and thiol-ene click chemistry. mdpi.com These reactions allow for the selective and robust attachment of probes under mild conditions, which is crucial for preserving the integrity of biological molecules. mdpi.com Other click-type reactions like hydrazone and oxime formations are also utilized, especially for rapid labeling with short-lived radionuclides. mdpi.com

These bioconjugation strategies enable the development of this compound-based conjugates with diverse applications, ranging from targeted drug delivery to advanced diagnostic tools.

Preclinical and Translational Research Perspectives of Valyllysine

Biomarker Discovery and Diagnostic Applications

Metabolites, which are small-molecule compounds involved in metabolic processes, are increasingly recognized as crucial indicators of an organism's physiological state. They offer a dynamic snapshot of current health and disease, often reflecting changes before clinical symptoms manifest. liomicslab.cnfrontiersin.org The study of these metabolic shifts, known as metabolomics, provides opportunities for biomarker discovery, aiding in early disease detection, prognosis, and monitoring of therapeutic efficacy. liomicslab.cnfrontiersin.org

Valyllysine as a Potential Metabolic Biomarker in Various Disease States

This compound has been identified as a metabolite with potential implications in various physiological and pathological conditions. Notably, it has been associated with colorectal cancer, suggesting its possible role as a metabolic biomarker in this disease. nih.govhmdb.ca The presence and altered levels of specific dipeptides, including this compound, can reflect underlying metabolic dysregulations characteristic of disease states.

The utility of this compound as a metabolic biomarker stems from its nature as a dipeptide, which are organic compounds consisting of two alpha-amino acids linked by a peptide bond. hmdb.ca While many dipeptides are short-lived intermediates in amino acid degradation pathways, some are known to exert physiological or cell-signaling effects. hmdb.ca The detection of such specific metabolites can provide insights into disease pathogenesis and progression.

Table 1: this compound as a Potential Metabolic Biomarker

| Biomarker | Associated Disease State | Research Findings |

| This compound | Colorectal Cancer | Identified as an associated disorder/disease, indicating potential metabolic dysregulation. nih.govhmdb.ca |

| This compound | Periodontal Disease | Truncation of valyl-lysine from the C-terminus of RgpB protease in Porphyromonas gingivalis leads to an inactive protein trapped behind the outer membrane, suggesting its importance in protein maturation and a potential role in the virulence of this pathogen associated with periodontal disease. asm.org |

| This compound | Sperm Maturation | Novel this compound modification patterns observed in human epididymis tissues suggest its involvement in sperm maturation. mednexus.orgmednexus.org |

| Lysine (B10760008) Valylation | Disrupted Gut Microbiota Homeostasis | Lysine decarboxylation, which can involve Bacteroides-driven processes, leads to the biosynthesis of cadaverine, positioning it as a potential diagnostic biomarker for disorders linked to disrupted gut microbiota homeostasis. mdpi.com |

Development of Diagnostic Assays and Tools for Detecting Lysine Valylation

The characterization and detection of lysine valylation, a specific amino acyl modification of lysine residues, are crucial for understanding its biological functions, particularly given its role in nutrient sensing and regulation of various biological processes, including reproduction. mednexus.orgmednexus.org A significant advancement in this area has been the development of pan-specific antibodies capable of recognizing valylated lysine. mednexus.orgmednexus.orgresearchgate.net

These antibodies were generated by using valylated chicken ovalbumin as an immunogen to raise polyclonal antibodies (PcAbs) in rabbits. mednexus.orgmednexus.org To ensure specificity, the population of pan-specific antibodies recognizing valylated lysine was purified using chemically synthesized valylated peptides containing random amino acids. mednexus.orgmednexus.org

The specificity and utility of these antibodies were rigorously evaluated using a range of established immunological techniques:

ELISA (Enzyme-Linked Immunosorbent Assay): Used to assess the reactivity of the antibodies with valylated proteins. mednexus.orgmednexus.org

Dot Blots: Confirmed the selective recognition of valylated peptides, demonstrating that the antibodies could distinguish valylated lysine from unmodified lysine and other modified lysine forms, such as leucyllysine, glutaminyllysine, glutamicyllysine, asparaginyllysine, or isoleucyllysine. mednexus.orgmednexus.org

Western Blots: Demonstrated the suitability of the PcAbs for detecting valylated proteins in complex biological samples, such as mouse testis protein extracts. mednexus.orgmednexus.org

Immunohistochemistry (IHC) Staining: Successfully utilized to reveal novel this compound modification patterns in human epididymis tissues, suggesting the modification's involvement in sperm maturation. mednexus.orgmednexus.org

This development provides a valuable tool for studying lysine valylation, enabling researchers to identify novel expression patterns and further explore the physiological roles of this modification. mednexus.orgmednexus.org

Table 2: Diagnostic Assays and Tools for Detecting Lysine Valylation

| Assay/Tool Developed | Principle/Methodology | Application/Specificity | Key Findings |

| Pan-specific Antibodies for Valylated Lysine | Polyclonal antibodies raised in rabbits using valylated chicken ovalbumin as immunogen; purified with chemically synthesized valylated peptides. mednexus.orgmednexus.org | Detection of valylated lysine in biological samples. mednexus.orgmednexus.org | Selectively recognize valylated peptides over unmodified lysine and other modified lysine forms (e.g., leucyllysine, glutaminyllysine). mednexus.org Useful for ELISA, dot blots, Western blots, and immunohistochemistry. mednexus.orgmednexus.org Revealed novel this compound modification patterns in human epididymis. mednexus.orgmednexus.org |

Future Directions and Emerging Research Avenues for Valyllysine

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for a Comprehensive Understanding of Valyllysine Biology

Table 1: Potential Insights from Multi-Omics Integration for this compound

| Omics Data Type | Information Provided | Potential Insights for this compound |

| Genomics | Gene sequences, variations, expression regulation | Identification of genes encoding enzymes for this compound synthesis or degradation; genetic predispositions affecting its levels. |

| Proteomics | Protein expression, modifications, interactions | Identification of proteins that synthesize, bind, or are modified by this compound; understanding its role in protein maturation or function. |

| Metabolomics | This compound levels, related metabolic pathways | Comprehensive profiling of this compound concentrations in various biological contexts; identification of upstream and downstream metabolic pathways. |

| Integrated | Interconnected biological processes | Elucidation of regulatory networks, identification of novel biological roles, and discovery of this compound-related biomarkers. laboratoriosrubio.commdpi.com |

High-Throughput Screening Platforms for Identifying Novel this compound Modulators and Interacting Partners

High-throughput screening (HTS) platforms are poised to accelerate the discovery of novel modulators and interacting partners of this compound. HTS is a critical process in drug development, enabling researchers to rapidly assess thousands of chemical compounds for their potential to interact with specific biological targets anu.edu.aursc.org. These automated systems, often incorporating advanced robotics, can efficiently identify compounds that exhibit desirable effects, such as inhibiting or activating specific cellular pathways anu.edu.aumdpi.com.

For this compound, HTS could be employed to:

Identify enzymes or transporters that specifically recognize or process this compound.

Discover small molecules or peptides that modulate its synthesis, degradation, or signaling activities.

Uncover novel protein-valyllysine interactions , which could reveal new biological functions or regulatory mechanisms.

Large libraries of chemical compounds, including natural products, can be screened to boost the chances of finding novel modulators mdpi.comnih.gov. The application of HTS, including computational high-throughput virtual screening and molecular docking, can identify small molecules that interact with specific proteins, a methodology that could be adapted to explore this compound's interactome nih.gov.

Advanced Imaging and Spatial Metabolomics Techniques for In Situ Localization and Quantification of Lysine (B10760008) Valylation

Advanced imaging techniques, particularly spatial metabolomics, offer a powerful avenue for understanding the precise localization and quantification of this compound or processes involving "lysine valylation" within biological tissues. Spatial metabolomics integrates mass spectrometry imaging (MSI) with metabolomics, providing a novel visual perspective that allows for in-depth analysis of metabolites in three dimensions: qualitative, quantitative, and localization nih.govmdpi.comresearchgate.net. This technology overcomes the limitations of traditional metabolomics, which often results in the loss of crucial spatial information nih.govmdpi.com.

Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) MS imaging enable the measurement of relative metabolite levels at single-cell resolution and facilitate co-registration with fluorescent or histology-stained serial sections themarkfoundation.orgbiorxiv.org. This capability is critical for elucidating the functions of metabolites by identifying their specific regional patterns of high and low abundance within tissues biorxiv.org.

For this compound, spatial metabolomics could:

Precisely map the distribution of this compound within different tissues, organs, or even cellular compartments, providing clues about its localized functions.

Quantify this compound levels in specific micro-regions, allowing for the study of its concentration gradients in health and disease.

Investigate the spatial dynamics of processes involving valine and lysine, such as the formation or breakdown of this compound, or the "valylation" of lysine residues on proteins, if such a modification is discovered or confirmed to be biologically significant.

Table 2: Applications of Spatial Metabolomics for this compound Research

| Application Area | Methodological Approach | Expected Outcome for this compound |

| Localization | MALDI MS imaging, DESI nih.govthemarkfoundation.org | Precise mapping of this compound distribution in tissues and cells. nih.gov |

| Quantification | Quantitative MSI methods nih.govthemarkfoundation.org | Accurate measurement of this compound concentrations in specific micro-regions. nih.gov |

| Functional Insight | Correlation with spatial transcriptome data biorxiv.org | Linking this compound distribution to local gene expression and biological functions. biorxiv.org |

Genetic and Chemical Perturbation of this compound Pathways in Model Organisms

The strategic application of genetic and chemical perturbation in model organisms offers a robust approach to dissect the pathways involving this compound and understand its physiological significance. Genetic perturbation involves altering gene expression, such as through gene knock-outs or knock-ins, to study the resulting phenotypic changes and infer the function of specific metabolites or proteins biorxiv.org. Chemical perturbation, conversely, utilizes small molecules to specifically inhibit or activate components of a biological pathway uu.nl.

A notable example demonstrating the importance of this compound in a biological context comes from research on Porphyromonas gingivalis. Truncation of the C-terminal valyl-lysine residues from the RgpB protein in this oral pathogen resulted in an inactive protein that lacked post-translational glycosylation and remained trapped behind the outer membrane researchgate.net. This finding highlights the critical role of the valyl-lysine motif in mediating correct post-translational modification and protein secretion, suggesting a potential novel secretory pathway in certain Gram-negative bacteria researchgate.net.

Future research could involve:

Generating genetic mutants in model organisms (e.g., yeast, C. elegans, zebrafish, mice) that are deficient in enzymes predicted to synthesize or degrade this compound, or that have altered this compound-binding proteins.

Utilizing CRISPR/Cas9 or other gene-editing tools to modify specific amino acid sequences, such as valyl-lysine motifs, in target proteins to assess their impact on protein function, localization, or stability.

Applying chemical inhibitors or activators identified through HTS (as discussed in 6.2) to perturb this compound-related pathways in cell cultures or model organisms, observing the resulting metabolic and phenotypic changes.

Such perturbation studies are crucial for establishing causal relationships between this compound levels or its associated pathways and specific biological outcomes.

Development of Novel Biosensors for Real-Time Monitoring of this compound Levels and Activity

The development of novel biosensors represents a significant future direction for real-time monitoring of this compound levels and activity. Biosensors are analytical devices that convert a biological response into a measurable signal, enabling continuous and non-invasive monitoring of physiological and biochemical parameters mdpi.comresearchgate.netnih.gov. Advances in micro- and nanotechnology, coupled with the integration of artificial intelligence and cloud computing, have substantially improved the accuracy and usability of biosensors researchgate.net.

While current biosensors are widely used for monitoring parameters like glucose, heart rate, and oxygen saturation mdpi.comresearchgate.net, the specific development of biosensors for this compound would offer unprecedented opportunities to:

Track dynamic changes in this compound concentrations in biological fluids (e.g., blood, urine, saliva) or within specific cellular environments in real-time.

Monitor the activity of enzymes involved in this compound metabolism, providing insights into metabolic flux.

Detect this compound as a biomarker for specific physiological states or disease conditions, potentially enabling early diagnosis or personalized therapeutic adjustments.

The design of such biosensors would involve selecting appropriate biorecognition elements (e.g., enzymes, antibodies, or aptamers specific to this compound) and transducers (e.g., electrochemical, optical, or acoustic) to convert the binding or reaction event into a detectable signal nih.govvt.edu. Wearable or implantable biosensors could provide continuous monitoring, offering valuable data for both research and potential clinical applications mdpi.comresearchgate.net.

Table 3: Key Components and Potential Applications of this compound Biosensors

| Biosensor Component | Description | Relevance for this compound |

| Bioreceptor | Selectively recognizes the analyte (this compound or related entity). | Specific enzymes, antibodies, or aptamers that bind this compound. |

| Transducer | Converts the bioreceptor-analyte interaction into a measurable signal. | Electrochemical, optical, or acoustic elements to detect this compound binding/reaction. nih.govvt.edu |

| Detection System | Processes and displays the signal. | Real-time data acquisition and analysis for continuous monitoring. mdpi.comresearchgate.net |

| Applications | Health monitoring, disease diagnosis, research. | Real-time monitoring of this compound levels, detection of metabolic shifts, biomarker discovery. mdpi.comresearchgate.net |

Q & A

Q. What are the standard methodologies for detecting Valyllysine modifications in protein samples?

Methodological Answer: this compound detection typically employs pan-specific antibodies in techniques such as ELISA (for quantitative analysis), Western blotting (for protein-specific identification), and immunohistochemistry (IHC) for tissue localization . Dot blots are critical for validating antibody specificity against unmodified lysine or other aminoacyllysine variants (e.g., leucyllysine, glutaminyllysine). Researchers should include negative controls (e.g., unmodified lysine peptides) and cross-validate results with mass spectrometry (LC-MS/MS) to confirm modification sites .

Q. How should researchers design experiments to characterize novel this compound-modified proteins?

Methodological Answer: Begin with antigen preparation using valylated carrier proteins (e.g., ovalbumin or BSA) via chemical conjugation, followed by rabbit immunization to generate polyclonal antibodies (PcAbs). Validate antibody specificity using peptide libraries and cross-reactivity assays. For tissue studies, optimize IHC protocols with blocking agents (e.g., BSA) to reduce non-specific binding. Include replicate samples and statistical power analysis to account for batch-to-batch antibody variability .

Q. What are the primary challenges in generating high-affinity antibodies against this compound?

Methodological Answer: Key challenges include low antigen yield due to inefficient valylation reactions and limited enzymatic tools for site-specific modification. To address this, optimize reaction conditions (e.g., molar ratios of valine to lysine) and employ synthetic peptide antigens. Validate antibodies using multiple assays (e.g., ELISA, dot blot) and prioritize affinity purification to enhance specificity. Batch variability can be mitigated by standardizing immunization protocols across animal cohorts .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound localization data across different antibody batches?

Methodological Answer: Implement a dual-validation strategy:

- Technical Validation : Use orthogonal methods (e.g., LC-MS/MS) to confirm modification sites independently of antibodies.

- Statistical Validation : Apply meta-analysis to aggregate data from multiple batches, identifying outliers via sensitivity analysis. Document batch-specific parameters (e.g., immunization duration, adjuvant type) to trace variability sources. Cross-reference findings with published valylation patterns in related tissues (e.g., epididymis) to contextualize discrepancies .

Q. What strategies improve the reproducibility of this compound detection in low-abundance samples?

Methodological Answer:

- Signal Amplification : Use tyramide-based amplification in IHC or switch to chemiluminescent substrates in Western blots.

- Sample Enrichment : Immunoprecipitate valylated proteins with PcAbs prior to analysis.

- Data Normalization : Spike in synthetic valylated peptides as internal controls for quantitative assays. Ensure all protocols adhere to MIAPE (Minimum Information About a Proteomics Experiment) guidelines to enhance cross-study comparability .

Q. How can this compound research be integrated with omics datasets to uncover functional roles?

Methodological Answer: Combine antibody-based detection with proteomics (LC-MS/MS) and transcriptomics to map valylation sites onto protein interaction networks. Use bioinformatics tools (e.g., STRING, DAVID) to identify enriched pathways (e.g., sperm maturation, amino acid sensing). For functional studies, employ CRISPR-Cas9 to knockout valyl-tRNA synthetase (ARS) and assess phenotypic changes in model organisms .

Q. What experimental controls are critical when investigating this compound's role in metabolic signaling?

Methodological Answer:

- Negative Controls : Use tissues/cells lacking ARS activity or treated with valyl-tRNA synthetase inhibitors.

- Positive Controls : Include samples spiked with synthetic valylated peptides.

- Competition Assays : Pre-incubate antibodies with excess valylated peptides to confirm binding specificity. Statistical methods like ANOVA should be applied to differentiate treatment effects from background noise .

Methodological Guidance for Data Analysis

Q. How should researchers handle conflicting this compound quantification data between ELISA and Western blot?

Methodological Answer:

- Assay Calibration : Standardize ELISA using a valylated BSA reference curve and normalize Western blot signals to housekeeping proteins.

- Cross-Validation : Run parallel samples on both platforms and apply regression analysis to identify systematic biases.

- Error Source Analysis : Check for antibody degradation (via stability assays) or matrix effects (e.g., tissue lysate interference) .

Q. What statistical approaches are recommended for analyzing this compound modification dynamics under varying physiological conditions?

Methodological Answer: Use longitudinal mixed-effects models to track valylation changes over time, accounting for inter-individual variability. For hypothesis testing, apply non-parametric tests (e.g., Mann-Whitney U) if data are non-normally distributed. Machine learning algorithms (e.g., random forests) can identify predictive biomarkers of valylation status .

Retrosynthesis Analysis